molecular formula C14H7ClF2N4O2 B050344 N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine CAS No. 162012-67-1

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Cat. No. B050344
M. Wt: 336.68 g/mol
InChI Key: CJOJDNRJDBWZKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine and related quinazoline derivatives often involves multi-step reactions, starting from primary and secondary amines, halogenated benzoic acids, or nitro-substituted phenyl compounds. Techniques such as solid-phase synthesis, tetrafunctional scaffolding, and reductive amination are commonly employed. For instance, solid-phase synthesis methods have been developed for creating 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines, showcasing high yields and demonstrating the compound's synthetic accessibility (Wang et al., 2005).

Scientific Research Applications

Specific Scientific Field

This compound has been studied in the field of cancer research , specifically in relation to colorectal cancer .

Summary of the Application

A series of 4-anilinoquinazoline analogues, including this compound, were evaluated for their anticancer efficacy in human breast cancer and human colorectal cancer cell lines .

Methods of Application or Experimental Procedures

The compound was tested on colorectal cancer cell lines HCT116, HT29, and SW620. The methods involved incubating the cells with the compound and then measuring the IC50 values .

Results or Outcomes

The compound had the highest anticancer efficacy and selectivity in the colorectal cancer cell lines, with IC50 values of 8.50 ± 2.53 µM, 5.80 ± 0.92 µM, and 6.15 ± 0.37 µM, respectively, compared to the non-cancerous colon cell line, CRL1459, with an IC50 of 14.05 ± 0.37 µM . The compound induced apoptosis by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .

Application in Neurological Research

Specific Scientific Field

This compound has also been studied in the field of neurological research .

Summary of the Application

The compound, referred to as VU0418506, is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) and has been preclinically characterized .

Methods of Application or Experimental Procedures

The discovery of VU0418506 started from a common picolinamide core scaffold and evaluation of a number of amide bioisosteres leading to the novel pyrazolo[4,3-b]pyridine head group .

Results or Outcomes

The specific results or outcomes of this research are not provided in the search results .

Future Directions

The study of quinazoline derivatives is a very active area of research, particularly in the field of medicinal chemistry. Future research could involve the synthesis of this compound and testing of its biological activity, as well as the exploration of various synthetic routes and modifications to the structure .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF2N4O2/c15-9-3-7(1-2-10(9)16)20-14-8-4-13(21(22)23)11(17)5-12(8)18-6-19-14/h1-6H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOJDNRJDBWZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442902
Record name N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

CAS RN

162012-67-1
Record name N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
C Wang, Y Ouyang, Z Lan - 2016 7th International Conference on …, 2017 - atlantis-press.com
Afatinib (1) exhibited potential biological activities in medicine. There are shortcomings in the synthesis route of afatinib in the literature, the product yield is low and the post-processing …
Number of citations: 0 www.atlantis-press.com
Y Tu, Y OuYang, S Xu, Y Zhu, G Li, C Sun… - Bioorganic & medicinal …, 2016 - Elsevier
Two series of afatinib derivatives bearing cinnamamide moiety (10a–n and 11a–h) were designed, synthesized and evaluated for the IC 50 values against four cancer cell lines (A549, …
Number of citations: 37 www.sciencedirect.com
L Zhang, Y Yang, H Zhou, Q Zheng, Y Li… - European Journal of …, 2015 - Elsevier
We have developed a series of 6, 7-disubstituted-4-(arylamino) quinazoline derivatives that functioned as irreversible EGFR inhibitors, and these compounds exhibited excellent …
Number of citations: 37 www.sciencedirect.com
J Shao, E Chen, K Shu, W Chen, G Zhang… - Bioorganic & Medicinal …, 2016 - Elsevier
Despite the remarkable benefits of gefitinib, the clinical efficacy is eventually diminished due to the acquired point mutations in the EGFR (T790M). To address this unmet medical need, …
Number of citations: 14 www.sciencedirect.com
S Arora, R Kumar - Fused Pyrimidine-Based Drug Discovery, 2023 - Elsevier
Pyrimidine-based derivatives play a vital role in the development of drugs due to their indispensable role in various biological processes. To date, ring fused pyrimidine-based …
Number of citations: 1 www.sciencedirect.com
S Shi, Y Du, Y Zou, J Niu, Z Cai, X Wang… - Journal of Medicinal …, 2022 - ACS Publications
The catalytic properties of proteolysis targeting chimeras (PROTACs) may lead to uncontrolled off-tissue target degradation that causes potential toxicity, limiting their clinical …
Number of citations: 37 pubs.acs.org
H Deng, Q Lei, W Shang, Y Li, L Bi, N Yang… - European Journal of …, 2022 - Elsevier
The epithelial growth factor receptor (EGFR) is abnormally overexpressed on the cell surface of cancer cells and is strongly associated with cancer cell proliferation, migration, …
Number of citations: 3 www.sciencedirect.com
X Qu, H Liu, X Song, N Sun, H Zhong, X Qiu… - European Journal of …, 2021 - Elsevier
Targeted therapy of treating patients with specific tyrosine kinase inhibitors (TKIs) is currently the standard care for epidermal growth factor receptor (EGFR) mutant non-small cell lung …
Number of citations: 58 www.sciencedirect.com
S Shi, Y Du, L Huang, J Cui, J Niu, Y Xu, Q Zhu - Bioorganic Chemistry, 2022 - Elsevier
Although several Epidermal growth factor receptor (EGFR) inhibitors have been approved for the treatment of non-small-cell lung cancers (NSCLC), acquired drug resistance and side …
Number of citations: 20 www.sciencedirect.com
I de Jesus Salazar Estrada - 2022 - figshare.mq.edu.au
The epidermal growth factor receptor (EGFR) kinase is a prototypical receptor kinase with critical function in normal homeostasis and disease progression. Eight EGFR inhibitors …
Number of citations: 3 figshare.mq.edu.au

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